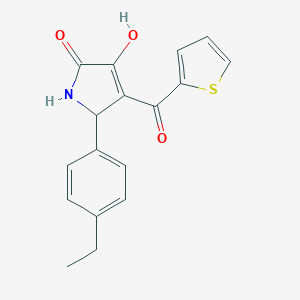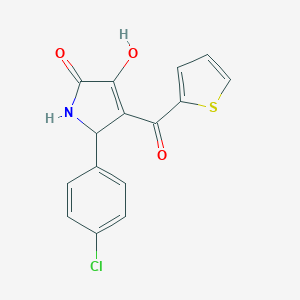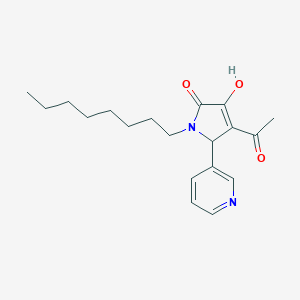![molecular formula C24H29N3O5 B282408 5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)
5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been synthesized and studied extensively in the scientific community. It is commonly referred to as DMF-DAP or simply DAP. This compound has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In
Mécanisme D'action
DMF-DAP works by inhibiting the activity of various enzymes and proteins involved in cell growth and survival. It has been shown to inhibit the activity of AKT and mTOR, which are important proteins involved in cancer cell survival. DMF-DAP also activates the Nrf2 pathway, which is responsible for protecting cells from oxidative stress and inflammation. Additionally, DMF-DAP has been shown to modulate the immune system, leading to reduced inflammation and improved immune function.
Biochemical and Physiological Effects:
DMF-DAP has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. DMF-DAP also protects neurons from oxidative stress and inflammation, leading to improved neuronal function. Additionally, DMF-DAP has anti-inflammatory effects, reducing inflammation in various tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMF-DAP in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and proteins involved in various diseases. Additionally, DMF-DAP has shown promising results in various scientific research applications, making it a potential candidate for future drug development. However, one of the limitations of using DMF-DAP in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Orientations Futures
There are several future directions for research on DMF-DAP. One area of research is exploring its potential use in combination with other drugs for cancer treatment. Another area of research is investigating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the specific mechanisms of action of DMF-DAP and to identify potential side effects and limitations. Overall, DMF-DAP has shown promising results in various scientific research applications and has the potential to be a valuable tool for future drug development.
Méthodes De Synthèse
DMF-DAP is a complex chemical compound that requires a multi-step synthesis process. The synthesis method involves the reaction of 4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one with dimethylamino benzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified using various techniques, including chromatography and recrystallization.
Applications De Recherche Scientifique
DMF-DAP has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various cancer cell lines. DMF-DAP has also been studied for its neuroprotective effects. It has shown to protect neurons from oxidative stress and inflammation, which are common causes of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DMF-DAP has shown anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C24H29N3O5 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)phenyl]-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H29N3O5/c1-25(2)18-8-6-17(7-9-18)21-20(22(28)19-5-3-14-32-19)23(29)24(30)27(21)11-4-10-26-12-15-31-16-13-26/h3,5-9,14,21,29H,4,10-13,15-16H2,1-2H3 |
Clé InChI |
KBSLQWDAPGUWCK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)







![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)




![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)